

Spectroscopic comparison of 2-Amino-5-iodo-4-methylpyridine and its precursors

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Compound of Interest

Compound Name: 2-Amino-5-iodo-4-methylpyridine

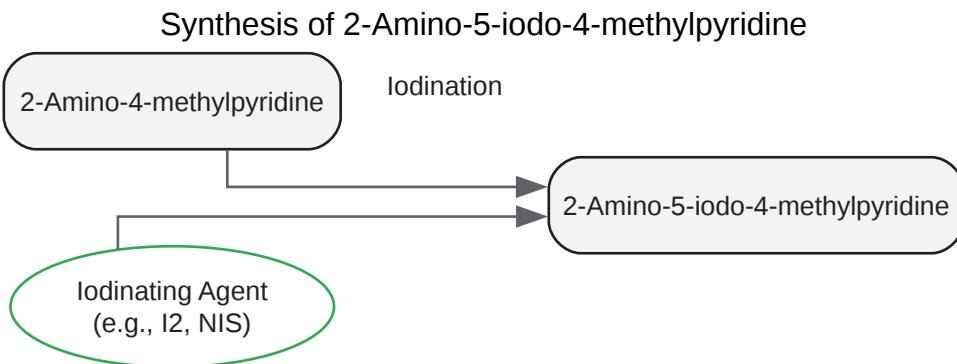
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A comprehensive spectroscopic comparison between **2-Amino-5-iodo-4-methylpyridine** and its precursor, 2-amino-4-methylpyridine, is essential for researchers in drug discovery and organic synthesis. This guide provides a detailed analysis of their structural differences through a comparison of their spectroscopic data. The iodination of 2-amino-4-methylpyridine at the 5-position of the pyridine ring results in significant changes in the chemical environment of the molecule, which are clearly reflected in their respective NMR, IR, and mass spectra.

Synthesis Pathway

The synthesis of **2-Amino-5-iodo-4-methylpyridine** is typically achieved through the electrophilic iodination of 2-amino-4-methylpyridine. The amino group at the 2-position activates the pyridine ring, directing the substitution to the 5-position.



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Caption: Synthesis of **2-Amino-5-iodo-4-methylpyridine**.

Spectroscopic Data Comparison

The introduction of an iodine atom significantly influences the spectroscopic properties of the molecule. Below is a comparative summary of the key spectroscopic data for 2-amino-4-methylpyridine and **2-Amino-5-iodo-4-methylpyridine**.

Spectroscopic Data	2-Amino-4-methylpyridine	2-Amino-5-iodo-4-methylpyridine
¹ H NMR (CDCl ₃ , ppm)	H6: ~7.81 (d), H3: ~6.37 (d), H5: ~6.20 (s), CH ₃ : ~2.16 (s), NH ₂ : ~4.68 (s)[1]	H6: ~8.1 (s), H3: ~6.4 (s), CH ₃ : ~2.3 (s), NH ₂ : (broad s)
¹³ C NMR (CDCl ₃ , ppm)	C2: ~159, C4: ~149, C6: ~148, C5: ~112, C3: ~108, CH ₃ : ~21	C2: ~158, C4: ~152, C6: ~150, C3: ~110, C5: ~80, CH ₃ : ~23
IR (cm ⁻¹)	N-H stretch: ~3440, ~3300; C-H stretch: ~3050; C=C/C=N stretch: ~1640, ~1560; C-N stretch: ~1320; C-H bend: ~840[2]	N-H stretch: ~3450, ~3320; C-H stretch: ~3040; C=C/C=N stretch: ~1620, ~1550; C-N stretch: ~1310; C-I stretch: ~500-600
Mass Spec (m/z)	Molecular Ion [M] ⁺ : 108[3]	Molecular Ion [M] ⁺ : 234

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-amino-4-methylpyridine shows distinct signals for the aromatic protons, the methyl group, and the amino group.[1] The introduction of the iodine atom at the 5-position in **2-Amino-5-iodo-4-methylpyridine** causes a downfield shift of the H6 proton and an upfield shift of the H3 proton due to the electronic effects of iodine. The coupling pattern also simplifies as the H5 proton is replaced by iodine.

¹³C NMR Spectroscopy

In the ^{13}C NMR spectrum, the most significant change is observed for the C5 carbon, which is directly attached to the iodine atom. The chemical shift of C5 in **2-Amino-5-iodo-4-methylpyridine** is shifted significantly upfield compared to the precursor due to the heavy atom effect of iodine. The chemical shifts of other carbon atoms also experience minor shifts due to the electronic perturbation caused by the iodine substituent.

Infrared (IR) Spectroscopy

The IR spectra of both compounds show characteristic peaks for the N-H stretching of the amino group and the aromatic C-H and C=C/C=N stretching vibrations.[\[2\]](#) The key difference in the IR spectrum of **2-Amino-5-iodo-4-methylpyridine** is the presence of a C-I stretching vibration, which typically appears in the far-infrared region (around 500-600 cm^{-1}).

Mass Spectrometry

The mass spectrum of 2-amino-4-methylpyridine shows a molecular ion peak at m/z 108.[\[3\]](#) For **2-Amino-5-iodo-4-methylpyridine**, the molecular ion peak is observed at m/z 234, which is consistent with the addition of an iodine atom (atomic mass \approx 127) and the loss of a hydrogen atom. The fragmentation patterns will also differ significantly due to the presence of the C-I bond, which is a relatively weak bond and can lead to characteristic fragmentation pathways involving the loss of an iodine radical.

Experimental Protocols

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

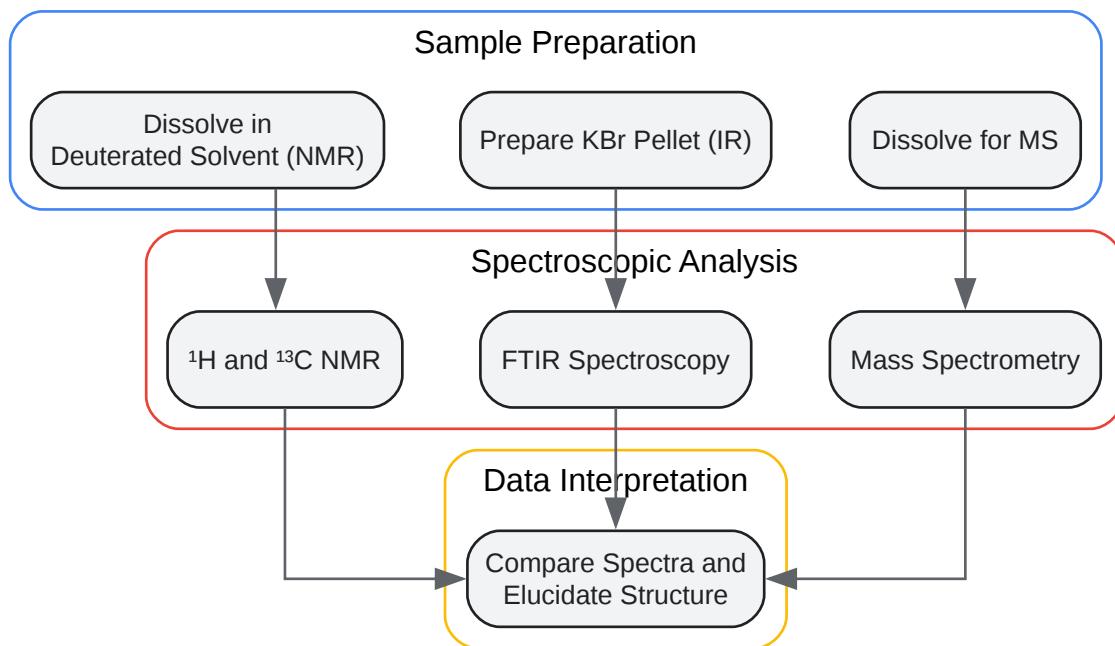
The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Workflow

General Workflow for Spectroscopic Analysis



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